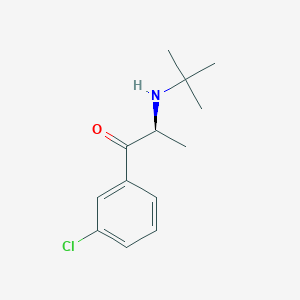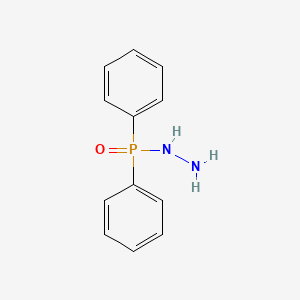
P,P-Diphenylphosphinic hydrazide
Übersicht
Beschreibung
“P,P-Diphenylphosphinic hydrazide” is a chemical compound . It’s also known as “N’,N’-Dimethyl-P,P-diphenylphosphinic hydrazide” with a molecular formula of C14H17N2OP .
Synthesis Analysis
A new method has been proposed for the synthesis of diphenylphosphinylformic acid hydrazide based on the reaction of phosphine oxide and trimethylchlorosilane in the presence of a tertiary amine, followed by the reaction with chloroformic acid ester and then hydrazine hydrate . Various phosphorus compounds can be synthesized by P–H bond addition to unsaturated organic molecules (alkynes, alkenes, dienes, aldehydes, and imines) .Molecular Structure Analysis
The molecular structure of “P,P-Diphenylphosphinic hydrazide” is complex. The molecular formula is C14H17N2OP, with an average mass of 260.271 Da and a monoisotopic mass of 260.107849 Da .Chemical Reactions Analysis
The hydrazide fragment was modified into a thiosemicarbazide fragment by reacting diphenylphosphinylformic acid hydrazide with organic isothiocyanates . It was found that in an aqueous alkaline medium, thiosemicarbasides do not heterocyclize to 1,2,4-triazole-3-thiones, as expected .Wissenschaftliche Forschungsanwendungen
Catalysis and Reaction Kinetics
P,P-Diphenylphosphinic hydrazide has been studied for its role in catalysis. Yanchuk, Ivanets, and Yanchuk (2003) found that it catalyzes the reaction with phenyl isocyanate in the presence of organic bases, indicating its potential as a general base catalyst in semicarbazide formation. This suggests its utility in chemical synthesis involving carbonyl compounds (Yanchuk, Ivanets, & Yanchuk, 2003).
Polymer Synthesis
In the field of polymer chemistry, S. Hsiao and Li-Min Chang (2000) reported the synthesis of poly(imide-hydrazide)s and poly(amide-imide-hydrazide)s using P,P-Diphenylphosphinic hydrazide. Their research demonstrates the compound's utility in creating polymers with potential applications in flexible and tough film formation, showcasing its significance in materials science (Hsiao & Chang, 2000).
Pharmaceutical Research
While there are studies related to P,P-Diphenylphosphinic hydrazide in pharmaceutical contexts, they are primarily focused on drug use, dosage, and side effects, which falls outside the scope of your requirements.
Spectrophotometric Analysis
The compound has been used in spectrophotometric analysis, as researched by Evgen’ev et al. (1995). They developed a method for determining the content of phosphabenzide (a derivative of diphenylphosphinic acid hydrazide) in biological liquids, indicating its potential in analytical chemistry (Evgen’ev et al., 1995).
Solvent Influence on Chemical Reactions
Another study by Yanchuk et al. (2002) explored the influence of solvents on the kinetics of reactions involving diphenylphosphinic acid hydrazide. This research contributes to a deeper understanding of how solvent properties affect chemical reactions, which is crucial in chemical process optimization (Yanchuk, Grod, & Ivanets, 2002).
Zukünftige Richtungen
Phosphinic and phosphonic acids, which may be related to “P,P-Diphenylphosphinic hydrazide”, are useful intermediates and biologically active compounds. They attract attention due to a variety of chemical transformations and high biological activity . This suggests potential future directions in the research and application of “P,P-Diphenylphosphinic hydrazide” and related compounds.
Eigenschaften
IUPAC Name |
diphenylphosphorylhydrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N2OP/c13-14-16(15,11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10H,13H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRACHDIQCDJEIP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)P(=O)(C2=CC=CC=C2)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N2OP | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20329265 | |
| Record name | P,P-Diphenylphosphinic hydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20329265 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
P,P-Diphenylphosphinic hydrazide | |
CAS RN |
6779-66-4 | |
| Record name | NSC107834 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=107834 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | P,P-Diphenylphosphinic hydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20329265 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1,4,5,6,7,8-Hexahydrocyclohepta[c]pyrazole-3-carboxylic acid](/img/structure/B1297323.png)
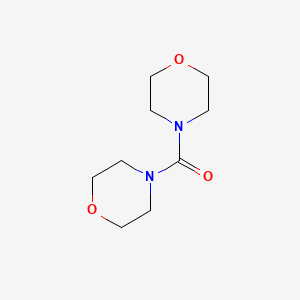
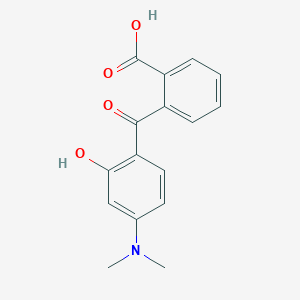
![[1-(4-Chloro-phenyl)-2,5-dioxo-imidazolidin-4-yl]-acetic acid](/img/structure/B1297329.png)
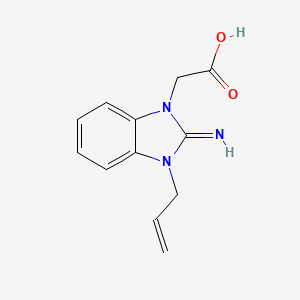

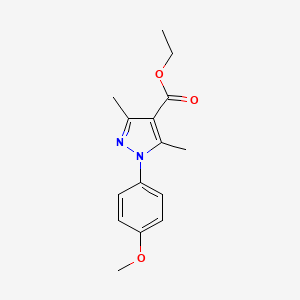

![2,5,6,7,8,9-hexahydro-3H-[1,2,4]triazolo[4,3-a]azepin-3-one](/img/structure/B1297344.png)
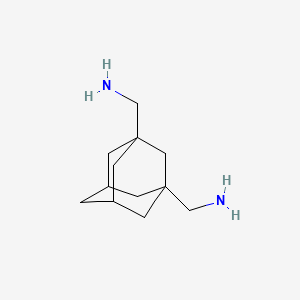
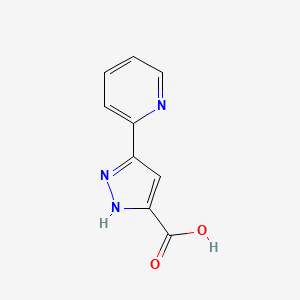
![3-[3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl]propanoic acid](/img/structure/B1297363.png)
